

Application Notes and Protocols for Durlobactam Sodium MIC Testing of Clinical Isolates

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Compound of Interest

Compound Name: *Durlobactam Sodium*

Cat. No.: *B607226*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of sulbactam-durlobactam against clinical isolates of *Acinetobacter baumannii*-*calcoaceticus* (ABC) complex. The information is based on established methods and guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Introduction

Sulbactam-durlobactam is a novel β -lactam/ β -lactamase inhibitor combination developed to treat serious infections caused by multidrug-resistant *Acinetobacter baumannii*. Sulbactam, a β -lactam, exhibits intrinsic activity against *Acinetobacter* spp. by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.^{[1][2]} Durlobactam is a broad-spectrum β -lactamase inhibitor that protects sulbactam from degradation by Ambler class A, C, and D β -lactamases, thereby restoring its activity against resistant strains.^{[1][2]}

Accurate and reproducible MIC testing is crucial for clinical diagnostics, antimicrobial stewardship, and drug development. The recommended method for sulbactam-durlobactam MIC testing is broth microdilution using a fixed concentration of durlobactam.

Data Presentation

Table 1: CLSI-Approved Quality Control Ranges for Sulbactam-Durlobactam MIC Testing

Quality Control Strain	Method	Antimicrobial Agent	QC Range (µg/mL)
Acinetobacter baumannii NCTC 13304	Broth Microdilution	Sulbactam-Durlobactam	0.5/4 - 2/4

Source: CLSI M100 Ed. 34[3][4][5]

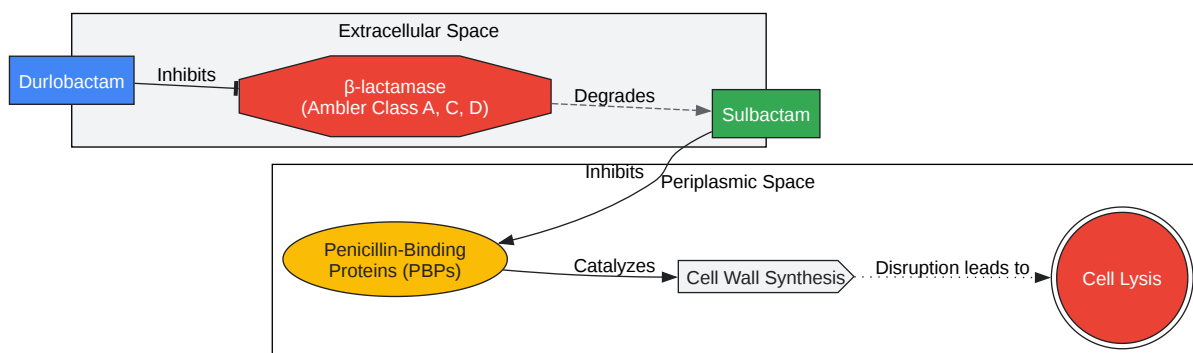
Table 2: CLSI Interpretive Criteria for Sulbactam-Durlobactam against Acinetobacter baumannii-calcoaceticus complex

MIC (µg/mL)	Interpretation
≤ 4/4	Susceptible (S)
8/4	Intermediate (I)
≥ 16/4	Resistant (R)

Note: Durlobactam concentration is fixed at 4 µg/mL. Source: CLSI M100 Ed. 34[3]

Mechanism of Action and Resistance

The combination of sulbactam and durlobactam provides a dual-action mechanism against *Acinetobacter baumannii*.



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Mechanism of action of sulbactam-durlobactam.

Resistance to sulbactam-durlobactam in *A. baumannii* can emerge through several mechanisms, primarily through mutations in the target PBPs or the acquisition of metallo- β -lactamases (MBLs), which are not inhibited by durlobactam.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for Sulbactam-Durlobactam

This protocol follows the CLSI M07 guidelines for broth microdilution.

Materials:

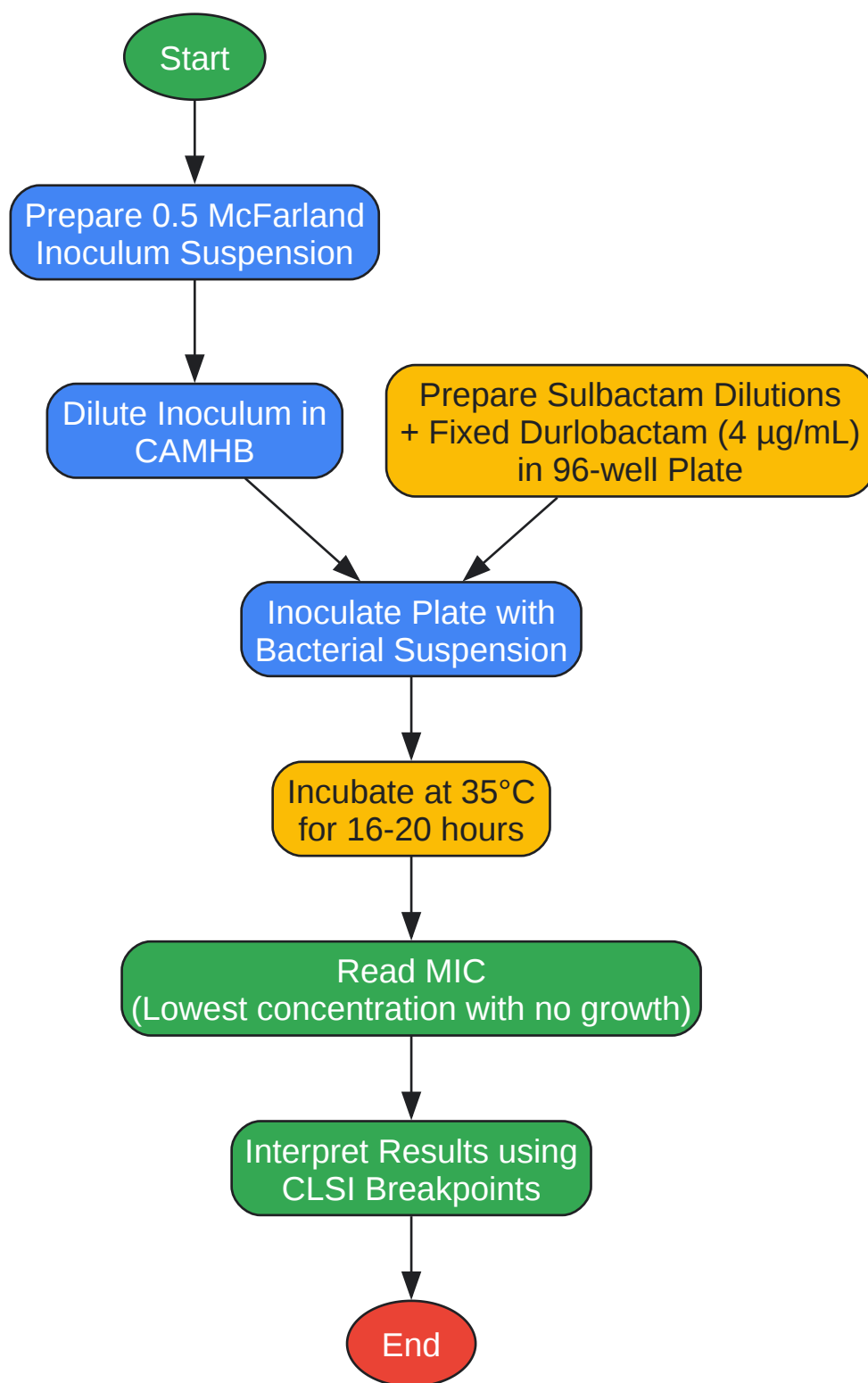
- Sulbactam sodium (analytical grade)
- **Durlobactam sodium** (analytical grade)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- *Acinetobacter baumannii* clinical isolates
- *Acinetobacter baumannii* NCTC 13304 (Quality Control strain)
- Sterile saline or 0.85% NaCl solution
- 0.5 McFarland turbidity standard
- Spectrophotometer (optional)
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Preparation of Antimicrobial Stock Solutions:
 - Prepare stock solutions of sulbactam and durlobactam in a suitable solvent as recommended by the manufacturer.
 - The final concentration of durlobactam in all wells will be 4 $\mu\text{g/mL}$.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
 - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Preparation of Microtiter Plates:

- Perform serial two-fold dilutions of sulbactam in CAMHB in the wells of a 96-well plate to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).
- Add durlobactam to each well containing the sulbactam dilution to achieve a constant final concentration of 4 µg/mL.
- Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
- Inoculation:
 - Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
- Incubation:
 - Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading the MIC:
 - The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL durlobactam) that completely inhibits visible growth of the organism.
 - Growth is observed as turbidity or a button of cells at the bottom of the well.
- Quality Control:
 - Concurrently test the QC strain *A. baumannii* NCTC 13304. The resulting MIC should fall within the established QC range (see Table 1).



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Workflow for broth microdilution MIC testing.

Commercial Testing Options

Several commercial systems are available for sulbactam-durlobactam susceptibility testing, including:

- HardyDisk™ (Hardy Diagnostics)
- Oxoid™ Disc (Thermo Scientific™)
- ETEST® (bioMérieux)
- Sensititre™ 18-24 hour MIC plates (Thermo Fisher Scientific)[3]

Users should follow the manufacturer's instructions for these products and perform appropriate quality control.

Conclusion

Standardized MIC testing of sulbactam-durlobactam is essential for guiding clinical therapy and monitoring the emergence of resistance. The broth microdilution method with a fixed concentration of 4 µg/mL durlobactam is the CLSI-recommended reference method. Adherence to these protocols and quality control measures will ensure accurate and reliable susceptibility results. It is important to note the current absence of EUCAST-defined breakpoints for sulbactam-durlobactam against *Acinetobacter baumannii*.

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